1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H15ClFNO4S and its molecular weight is 335.78 g/mol. The purity is usually 95%.
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Biological Activity
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide derivative with potential therapeutic applications. This compound is part of a broader class of piperidine-based compounds that exhibit diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by relevant studies and findings.
- Molecular Formula : C16H18ClN2O3S
- Molecular Weight : 358.85 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in antibacterial activity, while the piperidine structure contributes to various pharmacological effects.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of piperidine derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
A study demonstrated that derivatives containing the piperidine nucleus exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting:
- Acetylcholinesterase (AChE) : Important for neurotransmission and implicated in Alzheimer's disease.
- Urease : Relevant in treating infections caused by urease-producing bacteria.
Studies indicate that piperidine derivatives can modulate enzyme activity, which could be beneficial in developing treatments for various diseases .
Anti-inflammatory and Analgesic Effects
Research into related piperidine compounds suggests potential anti-inflammatory and analgesic effects. These properties are crucial for developing medications aimed at managing pain and inflammation .
Case Studies
- In Silico Studies : Computational analyses using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of biological activities for piperidine derivatives, including anti-inflammatory and antimicrobial effects. These predictions align with experimental data suggesting that such compounds can affect multiple biological pathways .
- Bovine Serum Albumin (BSA) Binding Studies : BSA binding studies have been employed to assess the interaction of synthesized compounds with serum proteins, indicating their potential bioavailability and distribution in biological systems .
Data Table: Biological Activities of Related Compounds
Compound Name | Antibacterial Activity | Enzyme Inhibition | Other Activities |
---|---|---|---|
1-[4-(Chlorophenyl)sulfonyl]piperidin-4-yl derivatives | E. coli, S. aureus | AChE, Urease | Anticancer |
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercury derivatives | P. aeruginosa | AChE | Anti-inflammatory |
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4S/c14-11-2-1-3-12(15)10(11)8-21(19,20)16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQZXHLVKHVWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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